molecular formula C9H12ClNO3 B2429182 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride CAS No. 33321-39-0

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride

Cat. No.: B2429182
CAS No.: 33321-39-0
M. Wt: 217.65
InChI Key: GZACWUMYWHAFEN-UHFFFAOYSA-N
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Description

Overview of 2-[3-(Aminomethyl)phenoxy]acetic Acid Hydrochloride

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride (CAS: 33321-39-0) is an organic compound with the molecular formula $$ \text{C}9\text{H}{12}\text{ClNO}_3 $$ and a molecular weight of 217.65 g/mol. Structurally, it consists of a phenoxyacetic acid backbone substituted with an aminomethyl group at the meta position of the aromatic ring, forming a hydrochloride salt (Figure 1). The compound is characterized by its high purity (>95%) and stability under dry storage conditions. Its solubility in polar solvents, such as water and ethanol, makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClNO}_3 $$
Molecular Weight 217.65 g/mol
CAS Number 33321-39-0
IUPAC Name 2-(3-(Aminomethyl)phenoxy)acetic acid hydrochloride
SMILES O=C(O)COC1=CC=CC(CN)=C1.[H]Cl
Storage Recommendations Sealed, dry, room temperature

Historical Context and Discovery

The compound derives from the broader class of phenoxyacetic acids, which have been studied since the early 20th century for their herbicidal and pharmacological properties. The specific synthesis of 2-[3-(aminomethyl)phenoxy]acetic acid hydrochloride emerged more recently, paralleling advancements in aromatic substitution and hydrochlorination techniques. Early methodologies involved the reaction of 3-(aminomethyl)phenol with chloroacetic acid under basic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. Its first reported use as a synthetic intermediate dates to the late 20th century, with applications in peptide coupling and heterocyclic chemistry.

Relevance in Contemporary Chemical Research

In modern research, this compound serves as a critical building block for:

  • Drug Design : Its aminomethyl group facilitates conjugation with bioactive moieties, enabling the development of protease inhibitors and kinase-targeted therapies. For example, it has been utilized in synthesizing hydrazide-based PROTACs (proteolysis-targeting chimeras) for selective protein degradation.
  • Antimicrobial Agents : Derivatives of phenoxyacetic acids, including this compound, exhibit activity against gram-positive bacteria, as demonstrated in studies linking structural modifications to enhanced efficacy.
  • Material Science : The hydrochloride salt’s stability supports its use in functionalized polymers and coordination complexes.

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic pathways and optimization strategies.
  • Structural and physicochemical characteristics.
  • Applications in pharmaceutical and materials research. By synthesizing data from peer-reviewed studies and patents, the article aims to elucidate the compound’s role in advancing synthetic chemistry and drug discovery.

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-5-7-2-1-3-8(4-7)13-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACWUMYWHAFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride involves several steps. One common method includes the reaction of 3-(aminomethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Respiratory Disorders
Research indicates that derivatives of phenoxyacetic acids, including 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride, exhibit significant activity at the CRTH2 receptor, which is implicated in conditions exacerbated by excessive production of prostaglandin D2 (PGD2) . These compounds have shown promise in treating various respiratory diseases such as:

  • Asthma : The compound can potentially alleviate symptoms associated with different types of asthma, including allergic and intrinsic forms.
  • Chronic Obstructive Pulmonary Disease (COPD) : Its anti-inflammatory properties may help manage this progressive disease.
  • Rhinitis : The modulation of PGD2 levels can also be beneficial for patients suffering from allergic rhinitis .

2. Mechanism of Action
The therapeutic efficacy of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride is attributed to its ability to modulate the activity of the CRTH2 receptor. This receptor plays a crucial role in mediating inflammatory responses, particularly in the airways. By inhibiting this receptor's activity, the compound may reduce inflammation and bronchoconstriction associated with asthma and other respiratory conditions .

Biochemical Applications

1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules. It can be utilized in the synthesis of various pharmaceutical agents due to its functional groups that allow for further chemical modifications .

2. Buffering Agent
In biochemical applications, 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride is employed as an organic buffer. Its ability to maintain pH stability makes it suitable for various biological assays and experiments .

Case Studies and Research Findings

Several studies have highlighted the efficacy and applications of this compound:

  • A study published in a patent document detailed the use of phenoxyacetic acid derivatives for treating respiratory diseases, emphasizing their role in modulating CRTH2 receptor activity .
  • Another research article focused on the synthesis and structure-activity relationships of similar compounds, demonstrating how structural modifications can enhance therapeutic effects while minimizing side effects .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Properties
Pharmaceuticals Treatment of asthma, COPD, rhinitisCRTH2 receptor modulation
Organic Synthesis Building block for biologically active compoundsVersatile functional groups
Biochemical Research Buffering agent for biological assayspH stability

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions .

Biological Activity

2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride, also known as a derivative of phenoxyacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group that may influence its interaction with biological targets.

  • Chemical Formula : C10H12ClN2O3
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 33321-39-0

The biological activity of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride is largely attributed to its interactions with various receptors and enzymes. Similar compounds have demonstrated the ability to modulate biochemical pathways, leading to significant physiological effects. The potential targets include:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors, influencing neurological processes.

Biological Activities

Research indicates that 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antitumor Effects : Preliminary investigations indicate that it may possess cytotoxic properties against certain cancer cell lines, including those derived from breast and prostate cancers.
  • Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxicity in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have explored the biological activity of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride:

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent for bacterial infections.
  • Antitumor Study : In vitro assays conducted on human breast cancer cell lines (MCF7) demonstrated that the compound induced apoptosis at concentrations above 50 µM, with a notable decrease in cell viability observed via MTT assays.

Research Findings

Recent research has focused on optimizing the pharmacological profile of 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and amine functionalities have been explored to enhance potency and selectivity against specific biological targets.
  • Pharmacokinetics : Studies suggest favorable absorption characteristics, with preliminary data indicating a half-life suitable for therapeutic applications.

Q & A

Q. What analytical techniques are recommended for quantifying 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride in biological matrices?

To quantify this compound in complex biological samples (e.g., serum or tissue homogenates), reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Method development should include:

  • Column selection : C18 or C8 columns for polar compounds.
  • Mobile phase optimization : Adjust pH (e.g., phosphate buffer at pH 7.4) and organic modifier (e.g., acetonitrile) to improve peak resolution .
  • Detection : UV-Vis or fluorescence detection, depending on the compound’s chromophores.
  • Validation : Include linearity (1–100 µg/mL range), precision (%RSD <5%), and recovery (>90%) using spiked biological matrices .

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in methanol and freely soluble in water, PBS (pH 7.2; 5 mg/mL), and DMSO (5 mg/mL) . Key considerations:

  • In vitro assays : Use PBS for aqueous solutions to avoid organic solvent interference.
  • Stability : Monitor pH-dependent degradation in acidic/basic conditions via stability-indicating HPLC methods .
  • Stock solutions : Prepare in DMSO for cell-based studies, ensuring final concentrations <0.1% to minimize cytotoxicity .

Q. What are the critical safety precautions for handling this compound?

  • Hazards : Skin and eye irritation (GHS07 Category 2); respiratory sensitization risk .
  • Protective measures : Use nitrile gloves, safety goggles, and fume hoods during weighing.
  • Decontamination : Wash exposed skin with water immediately; neutralize spills with inert absorbents .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Route selection : Compare carbodiimide-mediated coupling (e.g., EDC/NHS) for acetic acid derivatives versus direct alkylation of the phenoxy group .
  • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >98% purity .
  • Yield enhancement : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of aminomethylphenol to chloroacetic acid) and temperature (50–60°C) .

Q. How can researchers resolve contradictory bioactivity data across assay systems?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR or ITC for affinity measurements) .
  • Metabolite interference : Analyze metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites .
  • Structural analogs : Compare activity with derivatives (e.g., 2-(2,4,6-trichlorophenoxy)acetic acid) to establish structure-activity relationships (SAR) .

Q. What experimental strategies address stability challenges in long-term pharmacological studies?

  • Lyophilization : Stabilize the compound for storage by freeze-drying in PBS (pH 7.4) .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the acetic acid moiety) .
  • Formulation : Develop liposomal or cyclodextrin-based delivery systems to enhance aqueous stability and bioavailability .

Q. How can researchers validate target engagement in cellular models?

  • Fluorescent probes : Synthesize a BODIPY-labeled derivative for live-cell imaging to track intracellular localization .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins for proteomic analysis .
  • Gene expression : Quantify downstream biomarkers (e.g., qRT-PCR for inflammation markers like IL-6) to confirm functional activity .

Methodological Challenges & Data Analysis

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Reproducibility : Include positive controls (e.g., known agonists/antagonists) in each assay plate .

Q. How should researchers address low reproducibility in receptor-binding assays?

  • Membrane preparation : Standardize tissue homogenization (e.g., 10 strokes with a Dounce homogenizer) and protein quantification (Bradford assay) .
  • Radioligand purity : Confirm specific activity (>90%) via TLC or HPLC before use .
  • Negative controls : Include excess cold ligand (1,000x) to validate displaceable binding .

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